molecular formula C11H9NO3 B091636 3-Methyl-5-phenylisoxazole-4-carboxylic acid CAS No. 17153-21-8

3-Methyl-5-phenylisoxazole-4-carboxylic acid

Cat. No. B091636
CAS RN: 17153-21-8
M. Wt: 203.19 g/mol
InChI Key: GLNQCTGGLIXRRJ-UHFFFAOYSA-N
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Description

“3-Methyl-5-phenylisoxazole-4-carboxylic acid” is a chemical compound with the molecular formula C11H9NO3 . It has been used in the preparation of intermediates for the synthesis of penicillin and for acylation during solid support synthesis of the isoxazolopyridone derivatives .


Molecular Structure Analysis

The molecular structure of “3-Methyl-5-phenylisoxazole-4-carboxylic acid” includes an isoxazole ring, which is a five-membered ring with two nonadjacent oxygen atoms, and a phenyl group .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 203.19 . Its physical and chemical properties might include a certain boiling point, vapor pressure, and other characteristics, but specific data was not available .

Scientific Research Applications

1. Preparation of Intermediates for Penicillin Synthesis 3-Methyl-5-phenylisoxazole-4-carboxylic acid has been used in the preparation of intermediates for the synthesis of penicillin . Penicillin is a group of antibiotics that are commonly used to treat a variety of bacterial infections.

Acylation in Solid Support Synthesis

This compound has been used for acylation during the solid support synthesis of isoxazolopyridone derivatives . Isoxazolopyridone derivatives are a class of compounds that have shown potential in various areas of medicinal chemistry.

Synthesis of Isoxazoles

3-Methyl-5-phenylisoxazole-4-carboxylic acid can be used in the synthesis of isoxazoles . Isoxazoles are a type of heterocyclic compound that are found in many commercially available drugs. They are significant in the field of drug discovery due to their diverse chemical properties and potential biological activities .

Metal-Free Synthetic Routes

This compound can be used in metal-free synthetic routes for the synthesis of isoxazoles . Metal-free synthetic routes are desirable due to the drawbacks associated with metal-catalyzed reactions, such as high costs, low abundance, toxicity, significant generation of waste, and difficulty to separate from the reaction mixtures .

5. Research and Development in Chemical Laboratories 3-Methyl-5-phenylisoxazole-4-carboxylic acid is a chemical reagent that is used in research and development in chemical laboratories . It is used in various chemical reactions to study the properties and reactions of isoxazoles.

Study of Heterocyclic Compounds

This compound is used in the study of heterocyclic compounds . Heterocyclic compounds are significant to medicinal chemists as they provide the ability to expand the available drug-like chemical space, which bind to the biological targets based on their chemical diversity .

Safety And Hazards

The safety and hazards associated with “3-Methyl-5-phenylisoxazole-4-carboxylic acid” are not clear from the information I found .

Future Directions

The future directions for the use and study of “3-Methyl-5-phenylisoxazole-4-carboxylic acid” are not clear from the information I found .

properties

IUPAC Name

3-methyl-5-phenyl-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-7-9(11(13)14)10(15-12-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLNQCTGGLIXRRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90380146
Record name 3-methyl-5-phenylisoxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-5-phenylisoxazole-4-carboxylic acid

CAS RN

17153-21-8
Record name 3-Methyl-5-phenylisoxazole-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17153-21-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-methyl-5-phenylisoxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methyl-5-phenylisoxazole-4-carboxylic acid
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Synthesis routes and methods

Procedure details

The ethyl 3-methyl-5-phenyl-4-isoxazole carboxylate (1.45 g) obtained in the above reaction was dissolved in ethanol (45 ml) and distilled water (15 ml), potassium hydroxide (1.3 g) was added thereto at room temperature, and the mixture was stirred under heat reflux for 1 hour. After the completion of the reaction, the mixture was concentrated to remove ethanol, distilled water was added thereto, and the mixture was acidified (pH=4) using 1%-aqueous hydrochloric acid. Extraction by liquid separation using dichloromethane and washing with a saturated saline solution were then performed. The product was dried over sodium sulfate followed by concentration and the residue was purified by silica gel column chromatography using a chloroform-methanol elution system. Thus, 3-methyl-5-phenyl-4-isoxazole carboxylic acid (215 mg, yield 16.9%), a starting compound for the Curtius reaction described in Example 1, was obtained.
Quantity
1.45 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step Two

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